molecular formula C18H18N2O4 B2958006 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-45-8

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2958006
CAS No.: 921813-45-8
M. Wt: 326.352
InChI Key: SJPDLZJWZLRXGH-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features an indole nucleus, which is a significant heterocyclic system found in many natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1-methyl-2-oxoindoline-5-carboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties

Uniqueness

2,3-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide stands out due to its unique combination of the indole nucleus with the benzamide moiety, which enhances its biological activity and potential therapeutic applications .

Properties

IUPAC Name

2,3-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-14-8-7-12(9-11(14)10-16(20)21)19-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDLZJWZLRXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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